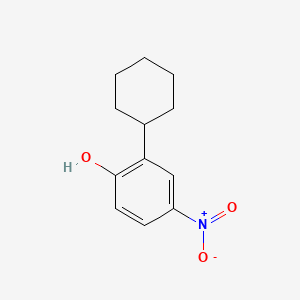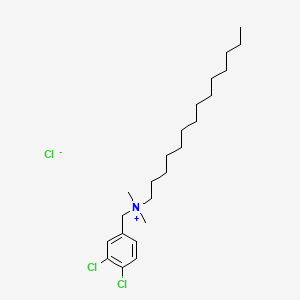
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C23H40Cl3N. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride typically involves the quaternization of dimethyltetradecylamine with 3,4-dichlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often subjected to rigorous quality control measures to ensure its purity and effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology
In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria, fungi, and viruses, making it valuable in studies related to infection control and microbial resistance .
Medicine
In medicine, this compound is used in disinfectants and antiseptics. It is commonly found in products such as mouthwashes, hand sanitizers, and wound care solutions .
Industry
In the industrial sector, this compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners. Its antimicrobial properties help extend the shelf life of these products .
Mechanism of Action
The antimicrobial action of (3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzethonium Chloride: Known for its disinfectant and preservative applications.
Uniqueness
(3,4-Dichlorobenzyl)dimethyltetradecylammonium chloride is unique due to its specific chemical structure, which provides enhanced antimicrobial activity compared to other quaternary ammonium compounds. Its dual chlorination on the benzyl ring contributes to its effectiveness against a wider range of microorganisms .
Properties
CAS No. |
24922-77-8 |
|---|---|
Molecular Formula |
C23H40Cl3N |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H40Cl2N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-26(2,3)20-21-16-17-22(24)23(25)19-21;/h16-17,19H,4-15,18,20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FXDFJQRWOQTUJP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


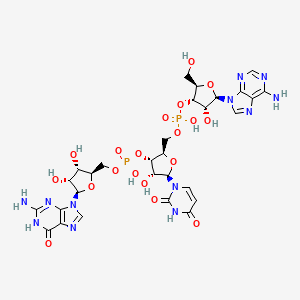

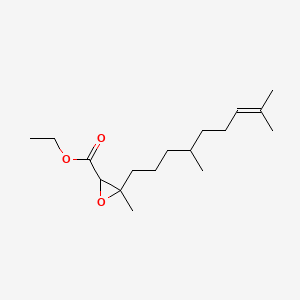
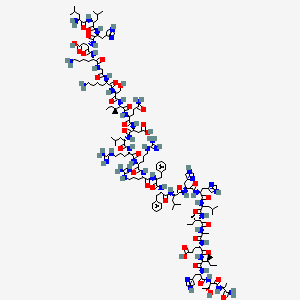
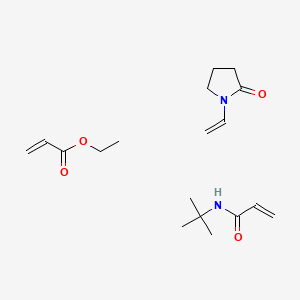


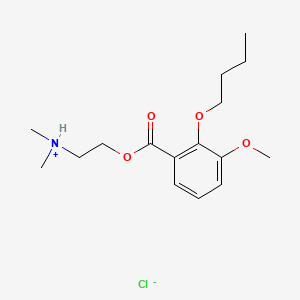
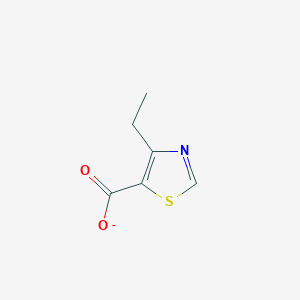

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)


